2-(4-(tert-Butyl)phenyl)succinic acid
Description
2-(4-(tert-Butyl)phenyl)succinic acid is a dicarboxylic acid derivative characterized by a succinic acid backbone substituted with a 4-(tert-butyl)phenyl group at the second carbon. The tert-butyl group at the para position of the aromatic ring introduces significant steric bulk and hydrophobicity, which enhances the compound's stability and modulates its interactions with biological or chemical systems . This structural feature distinguishes it from simpler succinic acid derivatives and makes it relevant in pharmaceutical synthesis, materials science, and catalysis.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)butanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)11(13(17)18)8-12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
JZHIQBGRSFYULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)succinic acid typically involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to form phenyl succinic acid diester, followed by catalytic hydrolysis to obtain the desired product . The reaction conditions are generally mild, with a short reaction time and high production capacity, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis process is optimized for scalability and efficiency. The use of phase transfer catalysts and recyclable solvents like methyl tert-butyl ether enhances the overall yield and reduces waste. The process involves multiple steps, including condensation, hydrolysis, and purification, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)succinic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 2-(4-(tert-Butyl)phenyl)succinic acid are best understood through comparisons with structurally related compounds. Key differences arise from variations in aromatic substituents, chain length, and functional groups (Table 1).
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the aromatic ring significantly influence solubility, reactivity, and biological activity. For example:
- 2-(3-Hydroxybenzyl)succinic acid : A hydroxyl group at the meta position enhances hydrogen-bonding capacity, which may improve binding to biological targets but reduces lipophilicity compared to the tert-butyl variant .
- 2-Phenylsuccinic acid : Lacking substituents, this compound has simpler reactivity and higher aqueous solubility but lacks the enhanced stability conferred by the tert-butyl group .
Key Insight : The tert-butyl group in 2-(4-(tert-Butyl)phenyl)succinic acid optimizes a balance between hydrophobicity (for membrane permeability) and steric stability, making it more suitable for applications requiring sustained chemical integrity .
Chain Length and Functional Group Variations
Comparisons with non-succinic acid derivatives highlight the importance of the dicarboxylic acid moiety:
- 5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid : The thiophene ring introduces distinct electronic properties, such as enhanced π-conjugation, which are absent in succinic acid derivatives. This makes it more relevant in organic electronics .
- TERT-BU-Me-PyCA (2-(4-(tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid) : The pyrimidine ring replaces the succinic acid backbone, altering hydrogen-bonding patterns and acidity, which may affect interactions with enzymes or receptors .
Key Insight: The succinic acid backbone in 2-(4-(tert-Butyl)phenyl)succinic acid provides two carboxylic acid groups, enabling diverse chemical modifications (e.g., salt formation, esterification) that are less feasible in monocarboxylic analogs .
Table 1. Structural and Functional Comparison of 2-(4-(tert-Butyl)phenyl)succinic Acid with Analogs
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